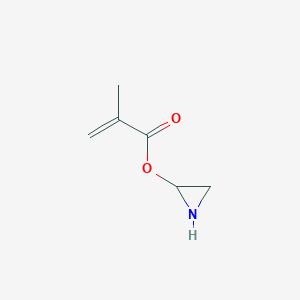

Aziridin-2-yl 2-methylprop-2-enoate

Description

Properties

CAS No. |

92641-24-2 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

aziridin-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H9NO2/c1-4(2)6(8)9-5-3-7-5/h5,7H,1,3H2,2H3 |

InChI Key |

UUIRATLJZRHBHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of aziridin-2-yl 2-methylprop-2-enoate, and what are the critical reaction parameters?

Aziridin-2-yl esters are typically synthesized via nucleophilic ring-opening of aziridine derivatives or through cyclization reactions. For example, the Gabriel-Cromwell reaction has been utilized to generate aziridine phosphonates, where aziridine rings are formed via intramolecular nucleophilic attack under basic conditions . Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

A combination of NMR, IR, and HRMS is critical:

- ¹H/¹³C NMR : Assign the aziridine ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–175 ppm). Splitting patterns confirm ring strain and substituent orientation .

- ³¹P NMR (if phosphonate derivatives are present): Peaks at δ 20–25 ppm indicate successful phosphorylation .

- IR : Stretching frequencies at ~1246 cm⁻¹ (C-O ester) and ~1022 cm⁻¹ (P-O) validate functional groups .

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₉H₁₃N₅O₂ for derivatives) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent ring-opening via hydrolysis or oxidation.

- Incompatible agents : Avoid strong bases (e.g., NaOH) and oxidizers (e.g., H₂O₂), which degrade the aziridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for aziridin-2-yl esters across different studies?

Discrepancies often arise from variations in:

- Reaction scale : Small-scale syntheses (<1 mmol) may report higher yields due to better mixing and heat dissipation.

- Impurity profiles : Side products from incomplete cyclization (e.g., open-chain amines) can skew yields. Use LC-MS or GC-MS to quantify purity .

- Moisture sensitivity : Trace water hydrolyzes aziridine rings; employ rigorous drying protocols (e.g., molecular sieves) .

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., using Gaussian or ORCA). Focus on steric effects from substituents (e.g., methylprop-2-enoate groups) and ring strain energy .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .

Q. How can researchers design experiments to evaluate the stereochemical outcomes of aziridine ring functionalization?

- Chiral auxiliaries : Introduce enantiopure substituents (e.g., (R)- or (S)-binaphthyl groups) and monitor diastereomer ratios via chiral HPLC .

- X-ray crystallography : Resolve absolute configurations of crystalline derivatives (e.g., using SHELXL for refinement) .

- Kinetic resolution : Compare reaction rates of enantiomers under chiral catalysis .

Methodological Notes

- Synthetic reproducibility : Always report reaction conditions (e.g., solvent purity, exact molar ratios) to enable replication .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential skin/eye irritation .

- Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.